2-[3-(2-Quinolinyl)phenyl]quinoline
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Overview
Description
2-[3-(2-Quinolinyl)phenyl]quinoline is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly interesting due to its unique structure, which combines two quinoline units, making it a subject of extensive research in various scientific fields.
Preparation Methods
The synthesis of 2-[3-(2-Quinolinyl)phenyl]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-quinolinecarboxaldehyde with 2-aminobenzophenone under acidic conditions, followed by cyclization to form the quinoline ring. Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .
Chemical Reactions Analysis
2-[3-(2-Quinolinyl)phenyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, producing nitroquinoline or halogenated quinoline derivatives.
Cyclization: Cyclization reactions can lead to the formation of fused ring systems, enhancing the compound’s structural complexity and potential biological activity
Scientific Research Applications
2-[3-(2-Quinolinyl)phenyl]quinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as anticancer, antimalarial, and antimicrobial agents.
Industry: It is utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[3-(2-Quinolinyl)phenyl]quinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound’s ability to intercalate into DNA strands disrupts the normal function of these enzymes, leading to cell death. Additionally, it can modulate signaling pathways like the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
2-[3-(2-Quinolinyl)phenyl]quinoline can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: A potent anticancer agent.
Mepacrine: Used as an antiprotozoal drug.
Skimmianine: Exhibits antimicrobial properties.
What sets this compound apart is its dual quinoline structure, which enhances its binding affinity and specificity for molecular targets, making it a valuable compound for drug development and other scientific applications .
Properties
IUPAC Name |
2-(3-quinolin-2-ylphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-10-21-17(6-1)12-14-23(25-21)19-8-5-9-20(16-19)24-15-13-18-7-2-4-11-22(18)26-24/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJTZSDOEHNNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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